

Identified Quantitative Data on Fluorapacin

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Compound Focus: Fluorapacin

CAS No.: 869811-23-4

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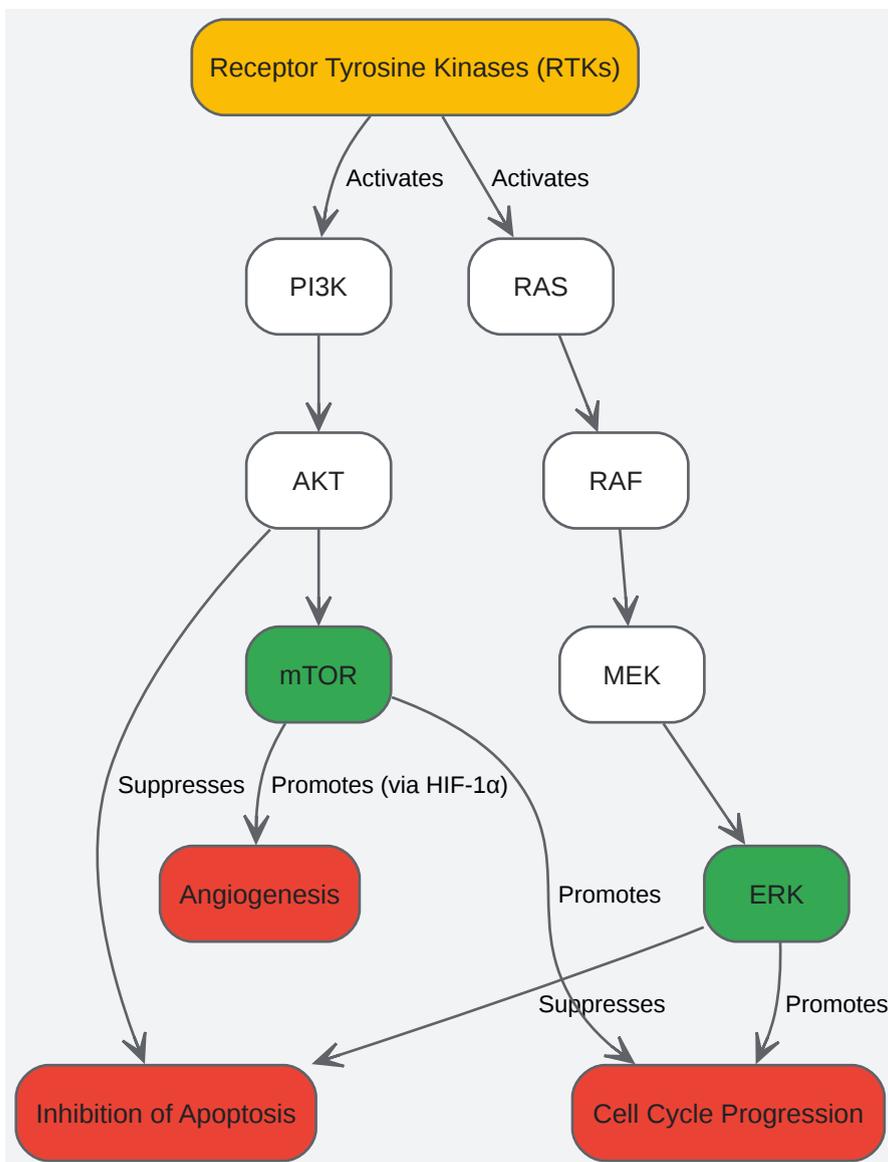
The table below summarizes the key quantitative findings from a 2009 study on **Fluorapacin's** metabolites in a rat model [1].

Aspect of Study	Details
Compound Name	Fluorapacin (bis(4-fluorobenzyl)trisulfide) [1]
Reported Activity	Broad-spectrum anti-proliferative activity; in vivo anti-tumor efficacy in human xenograft mice models [1]
Safety Profile	Described as having an "excellent safety profile" in the cited study [1]
Identified Metabolites	para-fluorohippuric acid (p-FHA) and para-fluorobenzoic acid (p-FBA) [1]
Analysis Method	A developed and validated HPLC-UV method for simultaneous determination of metabolites [1]
Excretion Recovery	Total urinary excretion recovery of p-FHA and p-FBA was 67.6 +/- 4.9% (mean +/- SE, n=6) of the dosage after 48 hours [1]

Research Context and Pathways for Investigation

The search results confirm that **Fluorapacin** is a real compound that has been investigated for its anti-tumor properties, but its specific molecular mechanism remains unclear [1]. To guide your research, here are relevant signaling pathways and concepts frequently targeted in anti-cancer drug development that could be relevant to **Fluorapacin**.

The diagram below illustrates the interconnected nature of key oncogenic signaling pathways, which are common targets for anti-cancer therapies [2].



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Key pathways and concepts to investigate for **Fluorapacin**'s mechanism include [2] [3]:

- **Receptor Tyrosine Kinases (RTKs):** A common starting point for pro-growth signals.
- **Key Oncogenic Pathways:** The **Ras/MAPK pathway** and the **PI3K/AKT/mTOR pathway** are frequently activated or mutated in cancer and are major targets for small-molecule inhibitors [2].
- **Cancer Stem Cells (CSCs):** **Fluorapacin's** broad anti-proliferative activity suggests it might target CSCs. Key markers and their associated pathways include **CD44** (Notch, Hedgehog, Wnt), **CD133** (Wnt, PI3K-AKT), and **EpCAM** [3].
- **Apoptotic Pathways:** Many anti-cancer drugs work by triggering programmed cell death [2] [4].

Suggested Research Directions

Given the limited specific data, here are steps to build a complete profile of **Fluorapacin**:

- **Investigate Key Pathways:** Design experiments to test **Fluorapacin's** effect on the PI3K/AKT/mTOR and Ras/MAPK pathways, as their dysregulation is a cornerstone of cancer [2].
- **Explore CSC Link:** Given its broad anti-proliferative activity, examine whether **Fluorapacin** targets known lung cancer stem cell markers like **CD44** or **CD133**, or inhibits their maintenance pathways such as **Hedgehog**, **Notch**, and **Wnt** [3].
- **Consult Newer Models:** Adhere to modern **preclinical study design principles**, which emphasize hypothesis testing, randomization, blinding, proper sample size calculation, and clear protocol registration to ensure robust and translatable results [5].

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